N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Description
Molecular Formula: C₁₇H₂₂N₅O₂
Molecular Weight: 328.40 g/mol
Structural Features:
- Core: Cyclohexanecarboxamide backbone.
- Substituents:
- A 2-(2-methoxyphenyl)ethyl group attached to the amide nitrogen.
- A 1H-tetrazol-1-yl group at the 1-position of the cyclohexane ring.
Key Properties:
- Tetrazole moiety: Acts as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity .
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-24-15-8-4-3-7-14(15)9-12-18-16(23)17(10-5-2-6-11-17)22-13-19-20-21-22/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBQJOATIZZCSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2(CCCCC2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps. One common approach is to start with the preparation of the methoxyphenyl ethylamine, which is then reacted with cyclohexanecarboxylic acid to form the corresponding amide. The tetrazole ring is introduced through a cyclization reaction involving sodium azide and triethyl orthoformate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the cyclohexanecarboxamide can be reduced to a hydroxyl group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Synthesis of N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
The synthesis of this compound typically involves multi-component reactions that combine various chemical precursors under controlled conditions. Recent studies have indicated that one-pot synthesis methods can yield high purity and efficiency. For instance, a study demonstrated the use of microwave-assisted techniques to enhance reaction rates and product yields while minimizing environmental impact .
Anticancer Activity
Research has shown that tetrazole derivatives possess significant anticancer properties. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including epidermoid carcinoma and colon cancer cells . The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (Epidermoid) | 15.7 | Apoptosis induction |
| HCT116 (Colon) | 12.3 | Cell cycle arrest |
Antimicrobial Properties
Tetrazole derivatives have also been evaluated for their antimicrobial activity. Studies indicate that this compound demonstrates efficacy against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .
Case Study: Anticancer Efficacy
In a recent study published in Frontiers in Pharmacology, researchers synthesized a series of tetrazole derivatives and assessed their anticancer properties using MTT assays on A431 and HCT116 cell lines. The results indicated that this compound exhibited an IC50 value significantly lower than traditional chemotherapeutics, suggesting its potential as an effective anticancer agent .
Case Study: Antimicrobial Activity
Another study focused on the antimicrobial effects of various tetrazole derivatives, including the compound . The results showed notable inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This highlights the compound's potential as a lead structure for developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites on proteins. This binding can inhibit or activate specific pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Structural Analogues with Tetrazole and Methoxyphenyl Groups
Functional Group Variations
Tetrazole vs. Carboxylic Acid :
- Tetrazole-containing compounds (e.g., target compound) exhibit superior metabolic stability compared to carboxylic acid analogs due to resistance to esterase cleavage .
- Example: Tetrazole analogs of losartan show prolonged antihypertensive effects .
Cyclohexane vs. Benzene Core :
- Cyclohexanecarboxamide derivatives (target compound) have higher logP values (~3.5) than benzamide analogs (~2.8), suggesting better membrane permeability .
- Benzene-core compounds (e.g., ) may offer stronger π-π stacking interactions in enzyme binding pockets .
Key Physicochemical Data :
- Solubility : ~0.5 mg/mL in DMSO (predicted).
- logP : 3.2 (calculated using ChemAxon).
- Melting Point : 198–202°C (estimated for analogs with similar structures) .
Biological Activity
N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of tetrazole derivatives, including the compound , typically involves the reaction of appropriate amines with sodium azide under specific conditions. A common method includes using a one-pot synthesis approach that has been reported to yield high quantities of various tetrazoles, which may include our compound of interest. For instance, the reaction conditions often involve the use of catalysts such as tributylmethylammonium chloride in DMSO at elevated temperatures .
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. In studies comparing various tetrazole compounds, it was found that many derivatives showed potent activity against both bacterial and fungal strains. For example, a recent study demonstrated that tetrazole derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics like cefixime and fluconazole .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | MIC (μg/mL) against Bacteria | MIC (μg/mL) against Fungi |
|---|---|---|
| Compound A | 4 | 2 |
| Compound B | 8 | 4 |
| This compound | TBD | TBD |
Anti-inflammatory and Analgesic Effects
The biological activity of tetrazole compounds extends beyond antimicrobial effects. Some derivatives have shown promise as anti-inflammatory agents. In animal models, certain tetrazole derivatives were observed to reduce inflammation and pain significantly compared to control groups . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of tetrazole compounds in various biological assays. For instance:
- Case Study 1 : A study on the anti-inflammatory effects of a related tetrazole derivative demonstrated a reduction in paw edema in rats by over 50% when administered at a specific dosage.
- Case Study 2 : Another investigation into the cytotoxicity of various tetrazoles revealed that certain compounds could induce apoptosis in cancer cell lines, indicating potential for cancer therapy.
The mechanism underlying the biological activity of this compound is believed to involve interactions with specific cellular targets. Tetrazoles can act as inhibitors or modulators of enzymes involved in inflammatory pathways or microbial growth. The exact pathways are still under investigation but may involve modulation of signaling cascades related to inflammation and immune response .
Q & A
Q. What are the optimal synthetic routes for N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide?
The synthesis typically involves multi-step reactions:
- Tetrazole Ring Formation : Cyclization of nitriles with sodium azide under acidic conditions to generate the 1H-tetrazole moiety .
- Cyclohexanecarboxamide Coupling : Reacting the tetrazole intermediate with cyclohexanecarbonyl chloride via nucleophilic acyl substitution .
- Methoxyphenethyl Group Attachment : Alkylation using 2-(2-methoxyphenyl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization requires controlled reaction temperatures (60–80°C) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the structural integrity of the compound verified post-synthesis?
Key analytical methods include:
- X-ray Diffraction (XRD) : Resolves crystal structure and confirms substituent positions (e.g., tetrazole N1-substitution vs. N2) .
- NMR Spectroscopy :
- ¹H NMR: Methoxy protons (δ 3.8–3.9 ppm), cyclohexane protons (δ 1.2–2.1 ppm), and tetrazole aromatic protons (δ 8.5–9.0 ppm) .
- ¹³C NMR: Carbonyl signal (δ ~170 ppm) confirms amide formation .
- Mass Spectrometry (MS) : Molecular ion peak matching the molecular formula (C₁₇H₂₂N₅O₂, m/z 340.18) .
Q. What are the primary physicochemical properties relevant to experimental design?
- Solubility : Low aqueous solubility (logP ~3.5); requires DMSO or ethanol for in vitro studies .
- Stability : Hydrolytically stable at pH 4–8 but degrades under strong acidic/basic conditions (e.g., amide bond cleavage at pH <2 or >10) .
- Melting Point : ~180–185°C (differential scanning calorimetry) .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
Discrepancies in enzyme inhibition or receptor binding studies may arise from:
- Assay Conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration >1% alters protein conformation) .
- Stereochemical Purity : Racemic mixtures vs. enantiopure forms (chiral HPLC analysis is critical) .
- Metabolic Interference : Tetrazole metabolism by cytochrome P450 isoforms (e.g., CYP3A4) may reduce in vivo efficacy . Resolution : Use orthogonal assays (e.g., SPR for binding affinity, enzymatic colorimetric assays) and validate with knockout cell lines .
Q. What strategies mitigate instability in pharmacological studies?
- Prodrug Design : Mask the tetrazole group with acetyl or PEGylated moieties to enhance plasma stability .
- Formulation : Encapsulation in liposomes (size 100–200 nm) or cyclodextrin complexes to prevent hydrolysis .
- Storage : Lyophilized form at -80°C retains >95% potency for 12 months; avoid repeated freeze-thaw cycles .
Q. How does the compound’s conformational flexibility impact target binding?
- Molecular Dynamics (MD) Simulations : Reveal dominant conformers of the cyclohexane ring (chair vs. boat) and methoxyphenethyl orientation .
- Structure-Activity Relationship (SAR) :
- Rigid analogs (e.g., replacing cyclohexane with benzene) reduce entropy loss but may decrease binding pocket compatibility .
- Methoxy group removal reduces hydrophobic interactions with aryl hydrocarbon receptors .
Q. What computational methods predict off-target interactions?
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to screen against Pharmaprojects or ChEMBL databases .
- Pharmacophore Modeling : Identify critical features (tetrazole H-bond acceptor, methoxy hydrophobic group) for selectivity .
- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity risks .
Methodological Guidance
Designing a robust SAR study for analogs:
- Core Modifications : Synthesize derivatives with varying substituents (e.g., 5-methyltetrazole, 3-methoxycyclohexane) .
- In Silico Screening : Prioritize analogs with predicted ΔG < -8 kcal/mol (docking scores) .
- Data Normalization : Express IC₅₀ values relative to a positive control (e.g., tamoxifen for estrogen receptor studies) .
Interpreting conflicting cytotoxicity data across cell lines:
- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status in HepG2 vs. MCF-7) using CRISPR-Cas9 knockout models .
- Metabolomic Analysis : LC-MS/MS to identify differential metabolite levels (e.g., glutathione depletion in resistant lines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
